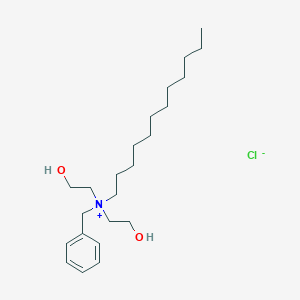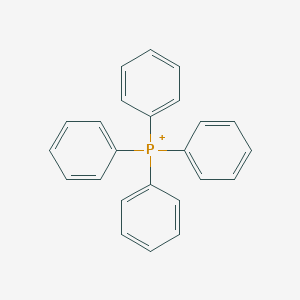
Tetraphenylphosphonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraphenylphosphonium (TPP) is a quaternary phosphonium salt that has been widely used in scientific research. It is a positively charged molecule that can readily cross cell membranes, making it an attractive tool for studying the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
1. Mitochondrial Research
Tetraphenylphosphonium (TPP+) is noted for its role in mitochondrial research, particularly in understanding calcium transport systems. TPP+ inhibits Na+-stimulated Ca2+ efflux from brain mitochondria, highlighting its utility in studying mitochondrial calcium transport systems (Karadjov et al., 1986).
2. Waste Management
TPP+ has been explored for its potential in radioactive waste management. For instance, tetraphenylphosphonium bromide (TPPB) helps remove technetium from certain waste streams. Its degradation products, including triphenylphosphonium oxide (TPPO) and triphenylphosphine (TPP), have been studied for their impact on the solubility of various radionuclides in waste solutions (Aldridge et al., 2007).
3. Pharmaceutical Research
TPP's interaction with P-glycoprotein (P-gp), an efflux transporter, has implications in drug delivery and tumor imaging. Studies have shown that TPP can be used as an imaging agent in cancer, with its distribution affected by P-gp in vitro and in vivo (Swed et al., 2009).
4. Membrane Potential Assessment
TPP and its derivatives, such as triphenylmethylphosphonium (TPMP), have been utilized in estimating electrical potentials across biological membranes. They are used as probes for charge alterations in biomembranes, which can have significant effects on transport systems and receptors associated with cell membranes (Riley et al., 1989).
5. Analytical Chemistry
In analytical chemistry, tetraphenylphosphonium plays a role in the reactions and analytical applications involving oxy-anions, halo-, and thiocyanato-anionic complexes (Bowd et al., 1969).
6. Flame Retardancy
Research into flame retardant applications on cotton fabric has utilized derivatives of piperazine-phosphonates, where the thermal degradation mechanisms of these compounds have been studied to understand their effectiveness in enhancing fire resistance (Nguyen et al., 2014).
7. Bacterial Membrane Permeability
The TPP+ ion-selective electrode serves as a tool for measuring changes in the permeability of bacterial outer and cytoplasmic membranes, particularly in response to antimicrobial agents. This application is crucial in understanding how different agents affect bacterial membrane integrity (Yasuda et al., 2003).
8. Organocatalysis
In chemical synthesis, tetraphenylphosphonium bromide has been used as a phenyl source under oxidative N-heterocyclic carbene catalysis, facilitating the transformation of aromatic aldehydes into phenyl esters (Ramanjaneyulu et al., 2014).
9. Light-Emitting Diodes
TPP is also significant in the development of highly efficient and stable perovskite light-emitting diodes (PeLEDs), where it assists in phase tuning and morphology formation of quasi-2D perovskite films, thereby enhancing the electroluminescent performance of these devices (Xu et al., 2021).
Propriétés
Numéro CAS |
18198-39-5 |
|---|---|
Nom du produit |
Tetraphenylphosphonium |
Formule moléculaire |
C24H20P+ |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H/q+1 |
Clé InChI |
USFPINLPPFWTJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Autres numéros CAS |
18198-39-5 |
Numéros CAS associés |
20-01-45-8 (chloride) 2751-90-8 (bromide) |
Synonymes |
tetraphenylphosphonium tetraphenylphosphonium bromide tetraphenylphosphonium chloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



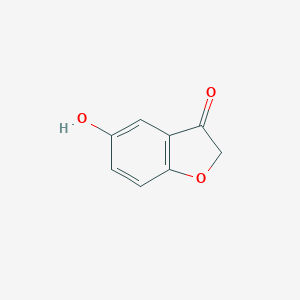
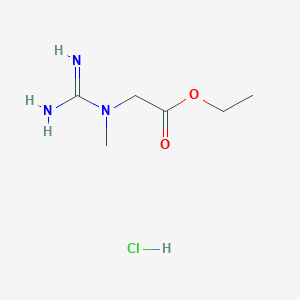
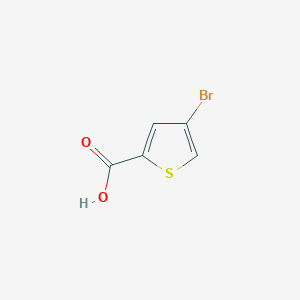
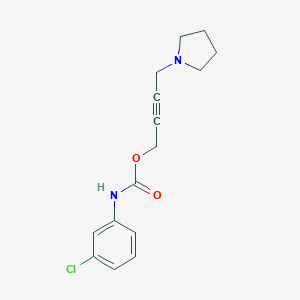
![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)
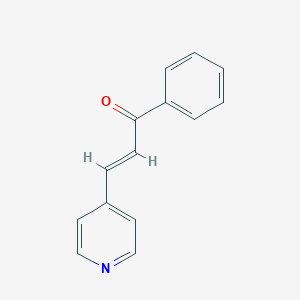
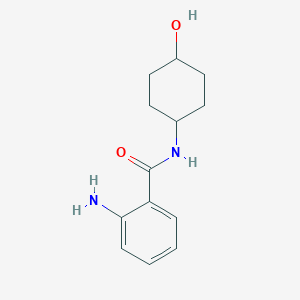
![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)

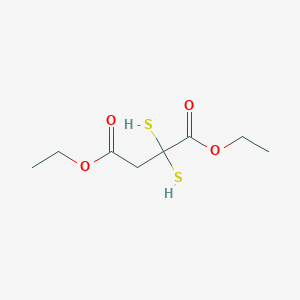

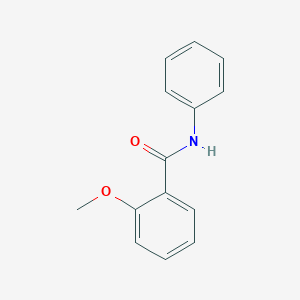
![5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-](/img/structure/B101386.png)
